molecular formula C9H15NO4 B14689461 Dimethyl 2-(propylamino)but-2-enedioate CAS No. 24559-78-2

Dimethyl 2-(propylamino)but-2-enedioate

Cat. No.: B14689461
CAS No.: 24559-78-2
M. Wt: 201.22 g/mol
InChI Key: GZUSBTOCWBMVIS-UHFFFAOYSA-N
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Description

Dimethyl 2-(propylamino)but-2-enedioate is a substituted but-2-enedioate ester featuring a propylamino group at the 2-position. The structure comprises a maleate-like backbone (but-2-enedioate) esterified with methyl groups and functionalized with a propylamine substituent. Its synthesis often involves retro-aldol reactions or condensation pathways, as observed in analogous systems where zwitterionic intermediates undergo elimination to form enamine derivatives .

Properties

CAS No.

24559-78-2

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl 2-(propylamino)but-2-enedioate

InChI

InChI=1S/C9H15NO4/c1-4-5-10-7(9(12)14-3)6-8(11)13-2/h6,10H,4-5H2,1-3H3

InChI Key

GZUSBTOCWBMVIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(propylamino)but-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate anion with an alkyl halide, resulting in the formation of a new carbon-carbon bond . The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion from a suitable precursor, such as a malonic ester or acetoacetic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(propylamino)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(propylamino)but-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(propylamino)but-2-enedioate involves its interaction with molecular targets through various pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Biological Activity (Predicted/Reported)
This compound C₉H₁₅NO₄ 201.22 g/mol Propylamino, methyl esters Likely polar, moderate solubility* Not explicitly reported; PASS predicts 65–80% activity for analogs
Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) C₁₃H₂₀N₂O 220.31 g/mol Propylamino, toluidine backbone Soluble in organic solvents Local anesthetic (USP-certified purity ≥99%)
Dimethyl (2Z)-2-[methyl(3-oxo-3-phenylpropyl)amino]but-2-enedioate C₁₅H₁₇NO₅ 291.30 g/mol Methyl, phenylketone, methyl esters High polarity due to ketone Retro-aldol reactivity; bioactivity predicted via PASS
4-(Dibutylamino)but-2-ynyl diphenylacetate maleate C₂₉H₃₄N₂O₆ 506.59 g/mol Dibutylamino, diphenylacetate, alkyne Supplier-reported stability Supplier-listed (no explicit activity)

*Inferred from structural analogs; polar ester groups enhance solubility in aprotic solvents.

Key Differences and Trends

Substituent Effects on Reactivity: The propylamino group in the target compound introduces nucleophilic character, enabling participation in Michael addition or alkylation reactions. In contrast, Prilocaine’s toluidine backbone prioritizes hydrogen-bonding interactions critical for anesthetic activity . Aromatic vs.

Synthetic Pathways: this compound likely forms via zwitterionic intermediates, as seen in analogous retro-aldol reactions . Prilocaine, however, is synthesized through amidation of toluidine derivatives, emphasizing its pharmaceutical-grade purity requirements .

Prilocaine’s well-documented local anesthetic efficacy underscores the role of amine positioning in biological function .

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